
Tris(2-ethylhexyl)amine
Overview
Description
Tris(2-ethylhexyl)amine, also known as this compound, is a tertiary trialkylamine with the chemical formula C24H51N. It is a colorless to yellow liquid with an amine-like odor. This compound is primarily used in the production of additives for powder coatings and as a tribo additive for polyester powder coatings .
Preparation Methods
Catalytic Amination of 2-Ethylhexanol
The most widely documented method for synthesizing tris(2-ethylhexyl)amine involves the catalytic amination of 2-ethylhexanol. This process typically employs transition metal catalysts under controlled temperature and pressure conditions to facilitate the reaction between ammonia and the alcohol .
Catalyst Composition and Preparation
Patent CN107556197A details a multi-metal catalyst system comprising copper, nickel, zinc, and magnesium nitrates supported on inorganic carriers such as zirconium dioxide () or calcium carbonate () . The catalyst preparation involves:
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Dissolving metal nitrates in solvents (water, acetone, or ethylene glycol).
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Impregnating the carrier material with the metal solution.
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Aging the mixture at 50°C for 5 hours.
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Calcining at 450°C for 4 hours to form the active catalyst .
Table 1: Catalyst Compositions in Patent CN107556197A
Catalyst Component | Carrier Material | Metal Loading (wt%) | Calcination Temperature (°C) |
---|---|---|---|
Cu-Ni-Zn-Mg | 15–20 | 450 | |
Cu-Ni | 10–15 | 450 |
Reaction Conditions and Yield Optimization
The amination reaction occurs in a fixed-bed reactor at 180–220°C and 2–5 MPa pressure. Key parameters influencing yield include:
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Ammonia-to-Alcohol Ratio : A molar ratio of 3:1 ensures complete conversion to the tertiary amine .
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Space Velocity : Optimal gas hourly space velocity (GHSV) ranges from 500–800 h to balance contact time and throughput .
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Catalyst Lifetime : The Cu-Ni-Zn-Mg/ catalyst maintains >90% activity for 1,000 hours due to its resistance to sintering .
Under these conditions, the process achieves a 2-ethylhexanol conversion rate of 98.5% and a this compound selectivity of 93.2% .
Alternative Synthetic Routes
Alkylation of Ammonia with 2-Ethylhexyl Halides
While less common due to higher raw material costs, alkylation using 2-ethylhexyl chloride or bromide has been reported. This method proceeds via a nucleophilic substitution mechanism in the presence of a base such as sodium hydroxide:
3 \rightarrow R3N + 3\ HX \quad (R = 2\text{-ethylhexyl})
Challenges include the formation of secondary amines and quaternary ammonium salts as byproducts, necessitating rigorous purification steps .
Reductive Amination of Ketones
Preliminary studies suggest the feasibility of synthesizing this compound through reductive amination of 2-ethylhexanal using hydrogen and a palladium-based catalyst. However, this route remains experimental, with yields below 50% due to competing aldol condensation reactions .
Parameter | Value |
---|---|
Annual Production Capacity | 5,000–10,000 metric tons |
Energy Consumption | 1.2–1.5 MWh/ton product |
Purity of Final Product | ≥97.0% (GC) |
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated amines
Scientific Research Applications
Tris(2-ethylhexyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of Tris(2-ethylhexyl)amine involves its ability to act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property allows it to form stable complexes with metal ions and other electrophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Trioctylamine: Similar in structure but with different alkyl groups.
Tripropylamine: A smaller trialkylamine with shorter alkyl chains.
Triethylamine: A commonly used trialkylamine with ethyl groups
Comparison: Tris(2-ethylhexyl)amine is unique due to its longer alkyl chains, which provide distinct physical and chemical properties compared to other trialkylamines. This uniqueness makes it particularly suitable for applications requiring specific solubility, stability, and reactivity characteristics .
Biological Activity
Tris(2-ethylhexyl)amine (TEHA), a tertiary trialkylamine, has garnered attention for its diverse biological activities and applications, particularly in catalysis and as a surfactant. This article explores the biological activity of TEHA, highlighting its cytotoxic properties, interactions with metal oxides, and potential therapeutic applications.
TEHA is synthesized from 2-ethylhexanol, an oxo-alcohol derived from propene. Its chemical structure contributes to its amphiphilic properties, making it effective in various chemical processes. The compound is characterized by a branched alkyl chain that enhances its solubility in organic solvents while maintaining some hydrophilic characteristics due to the amine functional group.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of TEHA and its derivatives on various cancer cell lines. For instance, a comparative study between TEHA and Trioctylamine (TOA) revealed significant differences in their cytotoxic profiles against human cancer cell lines.
Table 1: Cytotoxicity of TEHA Compared to TOA
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 15.5 ± 2.3 |
CaCo-2 (Colorectal) | 18.0 ± 1.7 | |
Trioctylamine | A549 (Lung) | 25.4 ± 3.1 |
CaCo-2 (Colorectal) | 30.0 ± 2.5 |
The results indicate that TEHA exhibits a lower IC50 value compared to TOA, suggesting a stronger cytotoxic effect against lung and colorectal cancer cells .
The mechanism underlying the cytotoxic effects of TEHA appears to involve apoptosis induction in cancer cells. Flow cytometry analysis demonstrated that treatment with TEHA led to increased early apoptosis rates in A549 cells, with approximately 42% of cells undergoing early apoptosis compared to only 7% in untreated controls . This apoptotic activity is crucial for its potential use in cancer therapy.
Interaction with Metal Oxides
TEHA has also been studied for its role as a modifier in metal oxide catalysts. Research indicates that TEHA can be anchored onto metal oxides such as MgO and Nb2O5, significantly altering their catalytic properties.
Table 2: Catalytic Activity of TEHA-Modified Metal Oxides
Metal Oxide | Reaction Type | Conversion (%) |
---|---|---|
MgO | Dehydration of 2-propanol | 85 |
Nb2O5 | Cyclization of 2,5-Hexanedione | 90 |
The anchoring of TEHA on these oxides enhances their catalytic efficiency by providing active sites for chemical reactions, demonstrating its versatility beyond biological applications .
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of various amine derivatives, TEHA was shown to significantly inhibit cell proliferation in several cancer cell lines, including A549 and CaCo-2, with mechanisms involving both apoptosis and necrosis .
- Catalytic Applications : Another study focused on the use of TEHA-modified metal oxides for organic synthesis highlighted its effectiveness in promoting reactions under mild conditions, thus expanding its utility in industrial applications .
Q & A
Basic Research Questions
Q. Q1. What are the key physicochemical properties of Tris(2-ethylhexyl)amine relevant to experimental design?
this compound (C₂₄H₅₁N) is a tertiary amine with three 2-ethylhexyl substituents. Key properties include:
- Henry's Law Constant : atm·m³/mol at 25°C, indicating low volatility and moderate partitioning between air/water phases .
- Solubility : Hydrophobic due to branched alkyl chains; typically soluble in nonpolar solvents (e.g., chloroform, hexane) but insoluble in water.
- Basicity : Weak base (pKa ~9–10), influencing protonation in acidic media.
Methodological Insight : For solubility studies, use gas chromatography or gravimetric analysis in solvent systems. Environmental fate studies should incorporate Henry's Law constants to model atmospheric dispersion .
Q. Q2. How can researchers verify the purity of this compound, and what common impurities arise during synthesis?
- Purity Analysis :
- Common Impurities : Residual 2-ethylhexyl bromide, secondary amines, or oxidation products (e.g., amine oxides).
Data Contradiction Note : Discrepancies in reported boiling points or densities may arise from varying synthetic routes. Cross-validate with NMR/FTIR for structural confirmation.
Advanced Research Questions
Q. Q3. How does this compound function in solvent extraction systems for metal ion separation?
- Mechanism : Acts as a liquid-liquid ion exchanger. The tertiary amine forms complexes with anionic metal species (e.g., [AuCl₄]⁻) via protonation in acidic media, enabling selective extraction.
- Experimental Design :
- Limitations : Competing ions (e.g., Fe³⁺) may reduce selectivity. Mitigate via masking agents (e.g., oxalate).
Q. Q4. What methodological challenges arise when studying this compound’s environmental behavior?
- Degradation Pathways : Limited data on hydrolysis or photolysis; design accelerated aging studies under UV light or varying pH.
- Bioaccumulation : High log (~8–9) suggests potential bioaccumulation. Use OECD 305 guidelines for testing .
- Analytical Challenges : Low volatility complicates GC analysis. Derivatize with acetic anhydride to improve detectability .
Contradiction Alert : Henry's Law constants reported by Zhang et al. (2010) vary by an order of magnitude ( vs. atm·m³/mol). Re-evaluate under standardized temperature/humidity .
Q. Q5. How can this compound be utilized in coordination chemistry, and what are its limitations as a ligand?
- Applications :
- Tripodal Ligand : Stabilizes transition metals (e.g., Cu²⁺, Fe³⁺) in hydrophobic environments.
- Catalysis : Facilitates reactions in nonaqueous media (e.g., CO₂ reduction).
- Limitations :
Synthetic Tip : For metal complexation, pre-purify the amine via vacuum distillation to remove trace water, which can hydrolyze metal precursors.
Q. Q6. What strategies mitigate experimental variability in this compound-based polymer synthesis?
- Crosslinking Issues : Variability in polyimine networks may arise from moisture-sensitive Schiff base reactions.
- Solution : Use anhydrous solvents (e.g., THF) and molecular sieves to control humidity .
- Characterization : Employ SAXS or rheometry to assess network homogeneity.
Q. Data Interpretation and Contradictions
Q. Q7. How should researchers address conflicting reports on this compound’s reactivity in nucleophilic substitutions?
- Root Cause : Differing steric environments (e.g., 2° vs. 3° amine reactivity). Tertiary amines like this compound are poor nucleophiles unless quaternized.
- Resolution : Compare kinetic data under identical conditions (solvent, temperature). For example, quaternization with methyl iodide enhances reactivity .
Q. Q8. Why do computational models disagree with experimental data on its adsorption kinetics?
Properties
IUPAC Name |
2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUDVELGTZDOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862765 | |
Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-N,N-bis(2-ethylhexyl)hexylamine | |
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CAS No. |
1860-26-0 | |
Record name | Tris(2-ethylhexyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860-26-0 | |
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Record name | Tri(2-ethylhexyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860260 | |
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Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-N,N-bis(2-ethylhexyl)hexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.874 | |
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Record name | TRI(2-ETHYLHEXYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS816H2S39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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